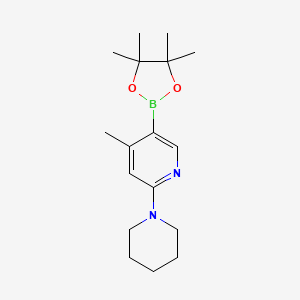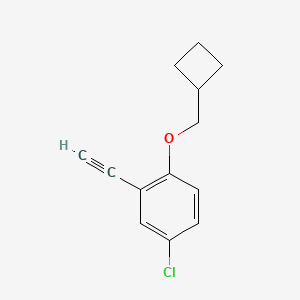
4-Chloro-1-(cyclobutylmethoxy)-2-ethynylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-1-(cyclobutylmethoxy)-2-ethynylbenzene is an organic compound characterized by a benzene ring substituted with a chlorine atom, a cyclobutylmethoxy group, and an ethynyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1-(cyclobutylmethoxy)-2-ethynylbenzene typically involves multiple steps, starting with the chlorination of benzene to produce 4-chlorobenzene
Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions, often involving catalysts and specific reaction conditions to ensure high yield and purity. The process may include the use of reagents such as cyclobutylmethyl chloride and ethynylating agents under anhydrous conditions.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chloro-1-(cyclobutylmethoxy)-2-ethynylbenzene can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reduction reactions may involve hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Substitution reactions can be carried out using nucleophiles such as sodium methoxide (NaOCH₃) in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of corresponding alcohols or alkanes.
Substitution: Introduction of various functional groups, leading to derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a probe in biological studies to understand molecular interactions and pathways. Medicine: Industry: Utilized in the production of advanced materials and chemical intermediates.
Mécanisme D'action
The mechanism by which 4-Chloro-1-(cyclobutylmethoxy)-2-ethynylbenzene exerts its effects involves interactions with specific molecular targets and pathways. The ethynyl group can participate in cross-coupling reactions, while the chloro and cyclobutylmethoxy groups influence the compound's reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
4-Chloro-1-(cyclobutylmethoxy)-2-nitrobenzene
4-Chloro-1-(cyclobutylmethoxy)-2-methylbenzene
This comprehensive overview highlights the significance of 4-Chloro-1-(cyclobutylmethoxy)-2-ethynylbenzene in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
Formule moléculaire |
C13H13ClO |
|---|---|
Poids moléculaire |
220.69 g/mol |
Nom IUPAC |
4-chloro-1-(cyclobutylmethoxy)-2-ethynylbenzene |
InChI |
InChI=1S/C13H13ClO/c1-2-11-8-12(14)6-7-13(11)15-9-10-4-3-5-10/h1,6-8,10H,3-5,9H2 |
Clé InChI |
OYTZWHUQSBNEOO-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=C(C=CC(=C1)Cl)OCC2CCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


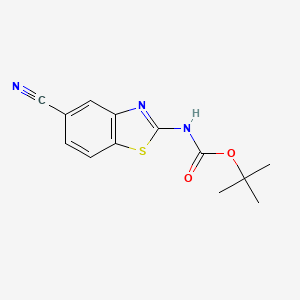

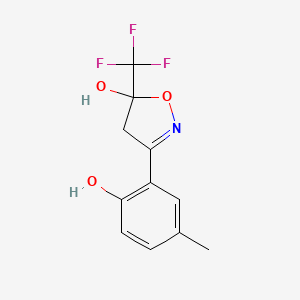
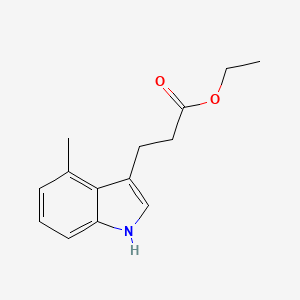
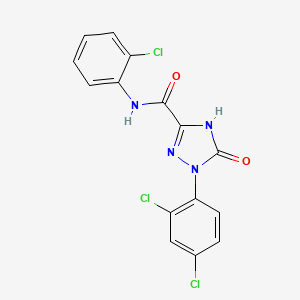
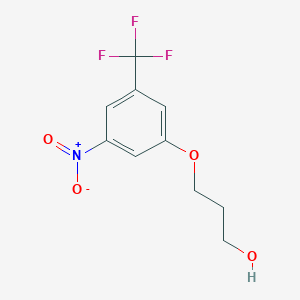
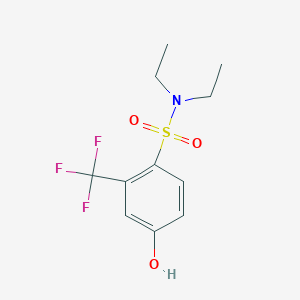
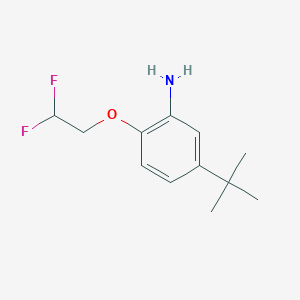
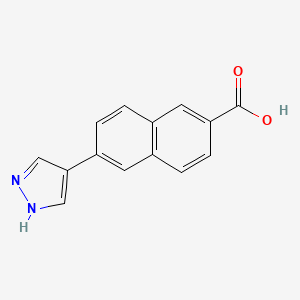

![[Dimethylamino-(1-oxidopyridin-1-ium-2-yl)sulfanylmethylidene]-dimethylazanium;pentafluoro-lambda5-phosphane;fluoride](/img/structure/B15340312.png)
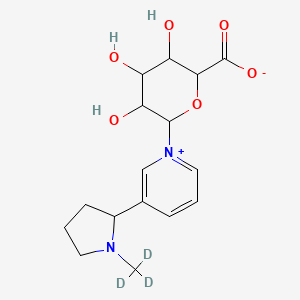
![2-(5-(3,4-Dimethoxyphenyl)-2-methyl-7-trifluoromethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol](/img/structure/B15340325.png)
